molecular formula C3H8Cl3OTi B12820910 Trichloro(propan-2-olato)titanium CAS No. 3981-83-7

Trichloro(propan-2-olato)titanium

Cat. No.: B12820910
CAS No.: 3981-83-7
M. Wt: 214.32 g/mol
InChI Key: UUTHSPBYXKVBQT-UHFFFAOYSA-K
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Description

Trichloro(propan-2-olato)titanium is a useful research compound. Its molecular formula is C3H8Cl3OTi and its molecular weight is 214.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

3981-83-7

Molecular Formula

C3H8Cl3OTi

Molecular Weight

214.32 g/mol

IUPAC Name

propan-1-ol;trichlorotitanium

InChI

InChI=1S/C3H8O.3ClH.Ti/c1-2-3-4;;;;/h4H,2-3H2,1H3;3*1H;/q;;;;+3/p-3

InChI Key

UUTHSPBYXKVBQT-UHFFFAOYSA-K

Canonical SMILES

CCCO.Cl[Ti](Cl)Cl

Origin of Product

United States

Overview of Organotitanium Chemistry and the Research Context of Trichloro Propan 2 Olato Titanium

Evolution of Titanium(IV) Alkoxide Chemistry

The study of titanium(IV) alkoxides has been a cornerstone of organotitanium chemistry. While early attempts to create organotitanium compounds date back to the 19th century, the field gained significant momentum in the mid-20th century. wikipedia.org Titanium isopropoxide, a foundational compound, was first reported in the 1940s. The subsequent exploration of titanium(IV) alkoxides revealed their immense potential.

A significant area of development has been their application in stereoselective synthesis. For instance, the combination of Ti(O-i-Pr)₄ with Raney Nickel has been developed for the asymmetric reductive amination of certain ketones, demonstrating the tunability of these reagents for creating chiral molecules. nih.govacs.org

Furthermore, titanium(IV) alkoxides are crucial precursors in materials science, particularly in sol-gel processes. utwente.nlresearchgate.net The controlled hydrolysis and condensation of these alkoxides, such as titanium(IV) isopropoxide, allow for the synthesis of titanium dioxide (TiO₂) materials with specific morphologies and properties, including nanoparticles and thin films for applications in photocatalysis and electronics. utwente.nlresearchgate.netontosight.ai The reactivity of the alkoxide can be modified, for instance, by using chelating agents like acetic acid or by reacting with substances like hydrogen fluoride (B91410) to create functionalized materials. utwente.nlscispace.com

Significance of Mixed-Ligand Titanium(IV) Complexes in Modern Chemistry

Mixed-ligand titanium(IV) complexes, which contain more than one type of ligand attached to the central titanium atom, are of paramount importance in contemporary chemistry. These complexes offer a high degree of tunability in terms of their steric and electronic properties, which in turn controls their reactivity, stability, and solubility. sioc-journal.cn

By incorporating different ligands, such as alkoxides, halides, cyclopentadienyls, or various nitrogen and oxygen-donating chelators, researchers can fine-tune the Lewis acidity and hydrolytic stability of the titanium center. ajol.info For example, introducing bulky, electron-rich ligands can increase a complex's resistance to hydrolysis, which is a critical factor for many applications. ajol.info

This tailored reactivity is exploited in several areas:

Catalysis: Mixed-ligand titanium complexes are prized for their performance in catalysis, including polymerization reactions and stereoselective organic transformations. ajol.inforesearchgate.net For instance, Salan titanium(IV) complexes with differently substituted aromatic rings have demonstrated exceptionally high anticancer activity, showcasing a synergistic effect between the ligands. acs.org

Materials Science: They serve as versatile precursors for advanced materials. The ligands can direct the formation of specific nanostructures of materials like titanium dioxide (TiO₂) and titanium disulfide (TiS₂). ontosight.aiajol.info

Medicinal Chemistry: The development of titanium-based anticancer drugs, such as titanocene (B72419) dichloride and budotitane, has spurred interest in mixed-ligand titanium complexes as potential therapeutic agents. ajol.infobookpi.orgnih.gov The ligands play a crucial role in the biological activity and stability of these compounds. acs.orgnih.gov

Positioning of Trichloro(propan-2-olato)titanium within Contemporary Organotitanium Research

This compound, with the chemical formula C₃H₇Cl₃OTi, occupies a specific and important niche within the landscape of organotitanium research. It is a mixed-ligand complex featuring a central titanium(IV) atom bonded to three chloride ligands and one isopropoxide (propan-2-olato) ligand.

This compound is typically synthesized through the controlled partial substitution of chloride ligands in titanium tetrachloride (TiCl₄) by reacting it with isopropanol (B130326) under anhydrous conditions. This synthesis route places it as a direct bridge between two widely used titanium precursors:

Titanium tetrachloride (TiCl₄): A highly reactive and Lewis acidic compound.

Titanium tetraisopropoxide (Ti(O-i-Pr)₄): A less reactive and more hydrolytically stable alkoxide.

This compound combines attributes of both precursors. It retains significant Lewis acidity due to the three electron-withdrawing chloride ligands, making it an effective catalyst, while the isopropoxide ligand modulates its reactivity and solubility compared to TiCl₄.

Its primary roles in contemporary research include:

Catalyst in Organic Synthesis: It functions as a Lewis acid catalyst in various organic reactions. A notable application is in mediating stereoselective aldol (B89426) reactions, where it can induce high levels of asymmetry.

Precursor in Materials Science: It is a key intermediate in the sol-gel synthesis of titanium dioxide materials. The presence of both chloride and alkoxide ligands allows for fine-tuning of hydrolysis rates, which is crucial for producing materials like mesoporous TiO₂ films for applications such as photovoltaics.

By offering a balance of reactivity and stability, this compound provides a level of control that is often not achievable with the parent tetra-substituted titanium compounds.

Research Gaps and Future Directions in this compound Studies

While this compound is recognized as a useful reagent, specific research focused exclusively on this compound is limited, with much of the available information contextualized by studies on related titanium alkoxides and halides. This points to several research gaps and potential future directions.

Identified Research Gaps:

Comprehensive Catalytic Scope: Although its use in aldol reactions is noted, a comprehensive investigation into the full scope of its catalytic activity across a wider range of organic transformations is lacking. Its potential in other stereoselective reactions, cross-coupling, or polymerization catalysis remains underexplored.

Mechanistic Studies: Detailed mechanistic studies of reactions catalyzed by this compound are not widely available. Elucidating the precise role of the mixed-ligand environment on reaction pathways would be highly valuable.

Advanced Materials Synthesis: While its role in sol-gel processes is acknowledged, research into its use for creating novel, highly-defined nanostructures, composites, or functional coatings is an area ripe for exploration. The differential reactivity of the chloro and olato ligands could be exploited for more complex material design.

Electrochemical Applications: The use of titanium catalysts in electrosynthesis is a developing field. acs.org Investigating the electrochemical properties of this compound and its potential as a catalyst in electro-organic synthesis could open new research avenues. acs.org

Future Research Directions:

Development of Novel Catalytic Systems: Future work could focus on modifying the ancillary ligands of this compound to create more active and selective catalysts. This aligns with the broader trend in organometallic chemistry of designing catalysts for more efficient and sustainable chemical processes. numberanalytics.comsolubilityofthings.com

Biomedical Applications: Given the interest in titanium complexes as anticancer agents, studies on the cytotoxic potential of this compound and its derivatives could be a promising, albeit unexplored, direction. bookpi.orgnih.gov Understanding the stability and reactivity of this specific complex in physiological conditions would be a critical first step. bookpi.org

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), could predict the reactivity and properties of this compound, guiding the design of new experiments and applications in both catalysis and materials science. numberanalytics.com

In essence, while the fundamental utility of this compound is established, there is significant room for dedicated research to fully uncover its potential and expand its applications in modern chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3981-83-7 letopharm.comchemnet.comalfa-chemistry.comchemicalbook.com
Molecular Formula C₃H₇Cl₃OTi
Molar Mass 238.96 g/mol (calculated)
Alternate Names Titanium trichloride (B1173362) isopropoxide, Trichloro(1-methylethoxy)titanium(IV)
Appearance (Data not consistently available)
Boiling Point 95.8°C at 760 mmHg letopharm.comchemnet.com
Vapor Pressure 26.3 mmHg at 25°C letopharm.comchemnet.com
Coordination Geometry Distorted tetrahedral

This table is generated from available source data for informational purposes.

Synthetic Methodologies and Precursor Chemistry of Trichloro Propan 2 Olato Titanium

Direct Synthesis Routes via Alcoholysis of Titanium Tetrachloride

TiCl₄ + (CH₃)₂CHOH → TiCl₃(OCH(CH₃)₂) + HCl

This process must be conducted under strictly anhydrous conditions, as titanium tetrachloride and the resulting chloro-alkoxide product are highly susceptible to hydrolysis, which would lead to the formation of titanium oxides and oxychlorides. wikipedia.org

Stoichiometric Control in Monosubstitution Reactions

Achieving the desired monosubstituted product, trichloro(propan-2-olato)titanium, is critically dependent on the stoichiometric ratio of the reactants. A 1:1 molar ratio of titanium tetrachloride to isopropanol (B130326) is theoretically required for monosubstitution. The introduction of excess isopropanol will lead to further substitution of chloride ligands, yielding di- and tri-substituted products, and ultimately the fully substituted titanium tetraisopropoxide. wikipedia.orgosti.gov

For instance, the reaction of TiCl₄ with an excess of alcohol, often in the presence of a base like ammonia (B1221849) to neutralize the HCl formed, is the standard method for preparing titanium tetraalkoxides. wikipedia.orggloballcadataaccess.org Research has shown that adding TiCl₄ to an excess of ethanol (B145695) or isopropanol can lead to the formation of disubstituted complexes such as TiCl₂(OR)₂·ROH. osti.gov This underscores the importance of carefully controlling the amount of alcohol added to halt the reaction at the monosubstitution stage.

Table 1: Products of TiCl₄ Alcoholysis Based on Stoichiometry

Molar Ratio (TiCl₄ : ROH) Primary Product
1 : 1 TiCl₃(OR) (Monosubstitution)
1 : 2 TiCl₂(OR)₂ (Disubstitution)
1 : 3 TiCl(OR)₃ (Trisubstitution)
1 : ≥4 Ti(OR)₄ (Full Substitution)

Note: R = isopropyl group, (CH₃)₂CH-

Influence of Reaction Conditions on Product Selectivity and Yield

Beyond stoichiometry, other reaction conditions significantly impact the selectivity and yield of this compound. The exothermic nature of the reaction requires careful temperature management to prevent side reactions and decomposition.

The reaction is typically performed in an inert, dry solvent, such as hexane (B92381) or toluene, to help control the reaction temperature and facilitate handling of the reactants. The choice of solvent is critical as it must not react with the highly reactive titanium tetrachloride.

To drive the reaction towards the desired product and manage the corrosive HCl byproduct, a base can be added to the reaction mixture. Bases like ammonia or pyridine (B92270) can act as HCl scavengers, forming an ammonium (B1175870) or pyridinium (B92312) chloride salt that can be easily filtered off. wikipedia.orgosti.gov This removal of HCl shifts the equilibrium towards the products, improving the yield of the titanium alkoxide.

Table 2: Influence of Reaction Conditions on Alcoholysis of TiCl₄

Parameter Condition Influence on Reaction
Temperature Low to moderate Controls exothermicity, minimizes side reactions.
Solvent Anhydrous, inert (e.g., hexane, toluene) Prevents hydrolysis, facilitates heat transfer and handling.
Atmosphere Inert (e.g., Nitrogen, Argon) Excludes moisture to prevent hydrolysis of TiCl₄.
HCl Removal Addition of a base (e.g., NH₃, pyridine) Neutralizes HCl, drives equilibrium to the right, increases yield. wikipedia.orgosti.gov

Ligand Exchange Approaches for Preparation

Alternative synthetic strategies involve ligand exchange reactions, which can offer greater control over the final product composition under certain conditions. These methods can be broadly categorized into exchanges with other titanium alkoxides or halogen-ligand scrambling reactions.

Exchange Reactions with Other Titanium Alkoxides

Titanium alkoxides can undergo alcohol interchange or alcoholysis reactions when mixed with a different alcohol. scispace.com For example, this compound could potentially be formed by reacting a different titanium trichloroalkoxide, TiCl₃(OR'), with isopropanol. The general equilibrium for this type of exchange is:

Ti(OR)n + xR′OH ⇌ Ti(OR)n−x(OR′)x + xROH scispace.com

The direction and extent of the reaction are influenced by factors such as the relative steric bulk of the alkoxy groups and the reaction conditions, including the potential for removal of the displaced alcohol (R'OH) to drive the equilibrium. scispace.com While less common for the direct synthesis of this compound, this principle is fundamental to the chemistry of mixed-ligand titanium species. uni-konstanz.de

Halogen-Ligand Exchange Strategies

A more synthetically useful approach is the comproportionation, or "scrambling," of ligands between two different titanium species. acs.org To synthesize this compound, titanium tetrachloride can be reacted with titanium tetraisopropoxide. By controlling the stoichiometry of this reaction, the desired mixed chloro-alkoxide can be formed.

3TiCl₄ + Ti(OCH(CH₃)₂)₄ → 4TiCl₃(OCH(CH₃)₂)

This method avoids the generation of HCl and can provide a cleaner route to the target molecule, provided the starting materials are pure. Such scrambling reactions are a well-established method for creating a statistical distribution of mixed-halide-alkoxide species. acs.org Early work in the field established that reacting titanium alkoxides with hydrogen chloride was a viable route to partially substituted chloroalkoxide species, further demonstrating the principle of halogen-ligand exchange.

Precursor Chemistry and Purity Considerations in Synthesis

The purity of the final this compound product is intrinsically linked to the quality of the starting materials and the rigor of the purification process.

The primary precursor, titanium tetrachloride, is produced on a large scale for the manufacture of titanium metal and titanium dioxide pigment. wikipedia.org Crude TiCl₄ can contain various volatile halide impurities, including silicon tetrachloride (SiCl₄) and vanadyl chloride (VOCl₃), which must be removed through fractional distillation to ensure the purity of the final organotitanium compound. wikipedia.org Perhaps the most critical impurity to control is water, as its presence leads to the irreversible formation of titanium oxides. wikipedia.org

Similarly, the isopropanol used must be thoroughly dried (anhydrous) to prevent unwanted hydrolysis reactions. The final product, this compound, is typically purified by methods such as vacuum distillation or recrystallization from dry, non-coordinating solvents to remove any unreacted precursors or byproducts. The high reactivity of titanium alkoxide precursors makes stabilization and purity a key consideration, particularly for applications in materials science like sol-gel processes where precursor homogeneity is vital. utwente.nl

Table 3: Key Precursors and Purity Requirements

Precursor Formula Key Purity Considerations
Titanium Tetrachloride TiCl₄ Must be free of water and other volatile metal halides (e.g., VOCl₃, SiCl₄). wikipedia.org
Isopropanol (CH₃)₂CHOH Must be anhydrous to prevent hydrolysis.
Solvents (e.g., Hexane) C₆H₁₄ Must be anhydrous and inert.

Role of Titanium Tetrachloride as a Primary Precursor

Titanium tetrachloride (TiCl₄) serves as the fundamental building block for the synthesis of this compound. ontosight.aiontosight.ai It is a colorless, volatile liquid and a powerful Lewis acid, readily accepting electron pairs from nucleophiles like alcohols. ontosight.aiwikipedia.org This high reactivity is the driving force behind the alcoholysis reaction.

The key roles of titanium tetrachloride in this synthesis include:

Titanium Source: It provides the central titanium(IV) atom for the final compound.

Lewis Acid Catalyst: Its strong electrophilic character activates the isopropanol molecule, facilitating the nucleophilic attack of the alcohol's oxygen atom onto the titanium center. wikipedia.org

Leaving Group Source: The chloride ligands on the TiCl₄ are excellent leaving groups, readily displaced by the incoming isopropoxide group.

The reaction between TiCl₄ and alcohols like isopropanol can proceed in a stepwise manner, allowing for the isolation of partially substituted products like this compound by carefully controlling the stoichiometry. acs.org

Table 1: Properties of Titanium Tetrachloride

PropertyValue
Chemical Formula TiCl₄
Molar Mass 189.679 g/mol
Appearance Colorless liquid
Density 1.726 g/cm³
Boiling Point 136.4 °C (277.5 °F; 409.5 K)
Key Characteristic Strong Lewis acid

This data is compiled from reference wikipedia.org.

Isopropanol as the Alkoxide Source: Purity and Handling

Isopropanol, or propan-2-ol, functions as the source of the isopropoxide (propan-2-olato) ligand in the synthesis. The reaction involves the cleavage of the O-H bond in isopropanol and the formation of a new Ti-O bond.

The purity and handling of isopropanol are critical for a successful and controlled synthesis:

Anhydrous Conditions: Isopropanol must be rigorously dried before use. The presence of water can lead to the formation of titanium dioxide (TiO₂) and other titanium oxychlorides, resulting in a mixture of products and reduced yield of the desired compound. noahchemicals.comwikipedia.org

Stoichiometry Control: The reaction to form this compound requires a precise 1:1 molar ratio of titanium tetrachloride to isopropanol. acs.org Using an excess of isopropanol can lead to further substitution of chloride ligands, forming di- and tri-substituted products, and eventually titanium tetraisopropoxide (Ti{OCH(CH₃)₂}₄). wikipedia.org

Handling: Due to the exothermic nature of the reaction with TiCl₄, isopropanol is typically added slowly and with efficient cooling to maintain control over the reaction temperature. noahchemicals.comatamankimya.com

Table 2: Properties of Isopropanol

PropertyValue
Chemical Formula (CH₃)₂CHOH
Molar Mass 60.10 g/mol
Appearance Colorless liquid
Density 0.786 g/cm³
Boiling Point 82.6 °C (180.7 °F; 355.8 K)
Key Characteristic Acts as a nucleophile and proton source

This data is compiled from general chemical knowledge.

Scalability and Industrial Considerations for Synthetic Processes

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key industrial considerations include:

Reactor Design: Industrial-scale reactors must be constructed from materials resistant to corrosion by hydrogen chloride, such as glass-lined steel. They must also be equipped with robust cooling systems to manage the heat generated during the exothermic reaction. noahchemicals.comatamankimya.com

Byproduct Management: The hydrogen chloride gas produced during the reaction is corrosive and hazardous. Industrial processes must incorporate systems to safely scrub or neutralize this byproduct. One common method is to conduct the reaction in the presence of a base, such as ammonia, which reacts with HCl to form ammonium chloride, a solid that can be filtered off. wikipedia.org

Purification: Achieving high purity on an industrial scale requires efficient purification techniques. Vacuum distillation is often employed to separate the product from unreacted starting materials and any side products.

Process Control: Precise control over reaction parameters such as temperature, pressure, and reactant addition rates is crucial for consistent product quality and safety. Automated control systems are typically used in industrial settings to monitor and adjust these parameters in real-time.

The development of continuous flow processes is an area of interest for the industrial synthesis of titanium alkoxides, as it can offer better heat management, improved safety, and more consistent product quality compared to traditional batch processes.

Table 3: Summary of Synthetic Parameters and Industrial Challenges

Parameter/ChallengeLaboratory ScaleIndustrial Scale
Reactant Stoichiometry Precise molar ratios (e.g., 1:1 for TiCl₃(OⁱPr)) are crucial. acs.orgStrict control of feed rates to maintain optimal ratios.
Solvent Typically a dry, inert solvent like dichloromethane (B109758) or hexane. acs.orgSolvent choice is influenced by cost, safety, and ease of recovery.
Temperature Control Cooling baths (ice, dry ice/acetone) are common.Jacketed reactors with circulating coolants are required. noahchemicals.comatamankimya.com
Byproduct (HCl) Handling Vented to a fume hood or passed through a basic scrubber.Large-scale scrubbers or in-situ neutralization systems are necessary. wikipedia.org
Purification Recrystallization or small-scale vacuum distillation. Fractional distillation under vacuum in large columns.

Structural Elucidation and Coordination Chemistry of Trichloro Propan 2 Olato Titanium

Molecular Structure Determination

The precise arrangement of atoms in trichloro(propan-2-olato)titanium has been elucidated through various analytical techniques, with X-ray crystallography providing the most definitive insights into its solid-state structure.

X-ray Crystallography Studies of Monomeric and Oligomeric Forms

In the solid state, this compound and its derivatives readily form six-coordinate complexes. The parent compound, Ti(OiPr)Cl₃, can react with various ligands, including solvents like tetrahydrofuran (B95107) (THF), to form monomeric octahedral complexes such as Ti(OiPr)Cl₃(THF)₂. acs.org In the absence of sufficiently strong coordinating solvents, the compound can form oligomeric structures through bridging ligands. For instance, it can dimerize via chloride bridges, as seen in related structures like [Ti(OiPr)Cl₂(μ-Cl)(PhC(O)OMe)]₂. acs.org

The tendency of titanium alkoxides to increase their coordination number often leads to aggregation. znaturforsch.com This is driven by the formation of alkoxide or chloride bridges. However, the strong trans effect of the isopropoxide ligand can influence this behavior, potentially leading to the removal of a volatile ligand or coordinated solvent trans to the alkoxide to form dimers or oligomers. acs.org

Bond Lengths, Bond Angles, and Coordination Geometry Analysis

X-ray diffraction studies of six-coordinate this compound complexes reveal a distorted octahedral geometry around the central titanium atom. A prominent and consistent feature across these structures is the exceptionally short Ti–O bond distance of the isopropoxide ligand, typically ranging from 1.702 to 1.742 Å. acs.org This short bond length is indicative of strong oxygen-to-titanium π-bonding.

This strong π-donation from the isopropoxide ligand exerts a significant trans effect, weakening the bond to the ligand positioned opposite to it. In the complex [Ti(OiPr)Cl₅]²⁻, the Ti–Cl bond trans to the isopropoxide group is significantly elongated, measuring 2.581(3) Å, compared to the cis Ti–Cl bonds. acs.org Furthermore, the ligands situated cis to the alkoxide are often observed to bend away from it, with RO-Ti-L angles typically in the range of 93.6° to 99.0°. researchgate.net

Bond/AngleTypical Range/ValueSignificance
Ti–O(isopropoxide)1.702–1.742 Å acs.orgIndicates strong p-bonding
Ti–Cl (trans to O)~2.581 Å acs.orgElongated due to strong trans effect
O–Ti–L (cis)93.6°–99.0° researchgate.netDistortion from ideal 90° octahedral geometry

Solution-State Structural Characterization

In solution, the structure of this compound can be dynamic, involving equilibria between monomeric, dimeric, and solvent-adduct species. Spectroscopic methods are essential for probing these behaviors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Dynamics

¹³C NMR spectroscopy is a powerful tool for investigating the complexation of this compound in solution. Studies involving the interaction of TiCl₃(OiPr) with aldehydes have shown that upon complexation, the carbon atoms involved in binding to the titanium center experience significant downfield shifts. arkat-usa.org For instance, the carbon of a carbonyl group can shift by as much as 11.5 ppm downfield when complexed, providing clear evidence of coordination. arkat-usa.org The carbons of the isopropoxide ligand itself, particularly the methine carbon attached to the oxygen (Ti-O-CH), also provide a diagnostic signal.

While titanium has two NMR-active nuclei, ⁴⁷Ti and ⁴⁹Ti, their low sensitivity and the tendency for signals to broaden significantly with increasing molecular size make direct observation challenging for all but the smallest, most symmetric complexes. huji.ac.il Therefore, NMR studies of this compound typically focus on the ligand nuclei (¹H, ¹³C) to infer the structure and dynamics of the complex in solution. arkat-usa.org Disproportionation reactions can also occur in solution, where TiCl₃(OiPr) can rearrange into TiCl₄ and TiCl₂(OiPr)₂, a process that can be monitored by NMR when suitable Lewis bases are present. rsc.orgacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Coordination Modes

Infrared (IR) and Raman spectroscopy provide valuable information on the functional groups and their coordination environment in this compound. The coordination of the isopropoxide ligand to the titanium center is confirmed by the presence of characteristic stretching frequencies.

Key vibrational modes include:

Ti–O stretching frequency: This band typically appears in the range of 450–550 cm⁻¹ in the IR spectrum and is a direct indicator of the bond between the titanium and the alkoxide ligand.

C–O stretching frequency: The stretching vibration of the carbon-oxygen bond of the isopropoxide ligand is observed in the 1100–1200 cm⁻¹ region. The exact position of this band can provide insight into the nature of the Ti-O bond.

These vibrational techniques are instrumental in confirming the presence of the isopropoxide ligand and its successful coordination to the titanium metal center, complementing the structural data obtained from X-ray crystallography and NMR.

Coordination Sphere and Ligand Interactions

The coordination environment around the central titanium atom in this compound is a subject of significant interest. While in non-polar solvents, it is suggested to exist as a monomer with a distorted tetrahedral geometry, in the solid state, titanium alkoxide chlorides often exhibit a tendency to form dimeric or polymeric structures to satisfy the metal's coordination number.

Nature of the Titanium-Oxygen and Titanium-Chlorine Bonds

The bonding within this compound is characterized by a combination of covalent and ionic character. The titanium-chlorine (Ti-Cl) bonds are predominantly covalent, though polarized due to the difference in electronegativity. The titanium-oxygen (Ti-O) bond with the isopropoxide ligand is also covalent but possesses a higher degree of ionic character and exhibits some degree of π-bonding.

Studies on related titanium chloro-alkoxide complexes provide valuable insights into the expected bond parameters. For instance, in dimeric titanium chloro-isopropoxide complexes, Ti-Cl bond lengths vary depending on whether the chlorine atom is terminal or bridging. Terminal Ti-Cl bonds are typically shorter and stronger, while bridging Ti-Cl bonds are longer and weaker. The Ti-O bond to the isopropoxide group is generally the shortest and strongest bond to the titanium center, reflecting the strong electron-donating nature of the alkoxide ligand. chemrxiv.org

A relative bonding order for various ligands attached to a titanium center has been established as: -O-i-Pr > Cl⁻ > acac > THF. researchgate.netresearchgate.net This indicates that the isopropoxide ligand forms a stronger bond with titanium than the chloride ligands. This is further supported by the observation that in six-coordinate titanium complexes, the strongest ligand prefers a position trans to the weakest ligand. researchgate.net

Bond TypeTypical Bond Length (Å) (in related complexes)Reference
Ti-O (alkoxide)~1.75 - 1.85 researchgate.net
Ti-Cl (terminal)~2.20 - 2.30 researchgate.net
Ti-Cl (bridging)~2.40 - 2.55 researchgate.net

Stereochemical Aspects of the Coordination Polyhedron

In its monomeric form, as may be present in the gas phase or in non-coordinating solvents, this compound is expected to adopt a distorted tetrahedral geometry around the titanium atom. This distortion arises from the different steric and electronic requirements of the three chloride ligands and the bulkier isopropoxide ligand.

However, in the solid state, titanium(IV) complexes often achieve a higher coordination number, typically five or six, through the formation of dimers, polymers, or adducts with solvent molecules. science.gov For instance, the reaction of Ti(O-i-Pr)Cl₃ with 2-propanol can lead to the formation of dimeric complexes such as [TiCl₂(O-i-Pr)(HO-i-Pr)(µ-Cl)]₂. researchgate.net In such dimers, the titanium centers are typically in a distorted octahedral environment, bridged by either chloride or isopropoxide ligands. This octahedral geometry allows for the accommodation of additional ligands or bridging atoms, satisfying the electronic and steric preferences of the titanium(IV) center.

Intermolecular Interactions and Crystal Packing (if relevant to molecular structure)

The crystal packing of this compound, if it were to crystallize without forming adducts, would likely be governed by van der Waals forces. In its potential dimeric forms, the arrangement of the molecules in the crystal lattice would be influenced by the shape of the dimer and the packing efficiency.

Studies on related compounds, such as adducts of TiCl₃(O-i-Pr) with other ligands, show that intermolecular forces can be limited to van der Waals interactions, resulting in distinct layers within the crystal lattice. researchgate.net The presence of bulky ligands can also influence the packing, sometimes preventing the formation of more complex polymeric structures.

Solid-State Structural Peculiarities

Reactivity and Reaction Mechanisms of Trichloro Propan 2 Olato Titanium

Reactions with Organic Substrates Beyond Catalysis

Role as a Lewis Acid in Organic Transformations

The primary role of trichloro(propan-2-olato)titanium in non-catalytic organic reactions is that of a Lewis acid. The titanium(IV) center, rendered electron-deficient by the three attached chlorine atoms, readily coordinates to electron-rich sites in organic molecules. This interaction activates the substrate towards nucleophilic attack or other transformations.

This controlled Lewis acidity is pivotal in reactions where substrate activation is required. The compound interacts with nucleophiles, activating or modifying them through coordination, which facilitates the formation of new chemical bonds.

CompoundFormulaLigand EnvironmentRelative Reactivity (Hydrolysis Rate)
Titanium tetrachlorideTiCl₄4 Cl⁻100 (Reference)
This compound TiCl₃(OⁱPr)3 Cl⁻, 1 Isopropoxide40
Titanium isopropoxideTi(OⁱPr)₄4 Isopropoxide1

Data adapted from kinetic studies on ligand-scrambled precursors.

Reactions with Carbonyl Compounds and Unsaturated Systems

This compound demonstrates significant utility in reactions involving carbonyl compounds. Its function as a Lewis acid allows it to coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. A notable application is in mediating stereoselective aldol (B89426) reactions. For instance, it has been effectively used to control the stereochemistry in reactions involving α-benzyloxy methyl ketones, leading to high levels of 1,4-anti asymmetric induction.

The reagent's interaction with unsaturated systems, such as alkenes and alkynes, is also a key feature of its reactivity profile. While many of these applications are in the realm of catalysis, such as cycloaddition reactions, the fundamental interaction involves the activation of the unsaturated bond. nih.gov In stoichiometric transformations, the Lewis acidic titanium center can coordinate to the π-system of an alkene or alkyne, polarizing the bond and preparing it for subsequent reactions, such as nucleophilic addition or rearrangements. This activation is a critical step in processes like the Kulinkovich cyclopropanation, where related titanium complexes with mixed alkoxide/chloride ligands are employed to modulate the catalyst's coordination sphere for enhanced enantioselectivity.

Mechanistic Investigations of Intrinsic Reactivity

Understanding the intrinsic reactivity of this compound requires an examination of its behavior in solution and the fundamental steps of its reactions. Mechanistic studies, both experimental and theoretical, are crucial for elucidating the pathways that govern its transformations. nih.gov

A key aspect of its behavior in nonpolar solvents is the existence of ligand scrambling equilibria. In solution, this compound does not exist as a single, static species but is often in a dynamic exchange with other mixed chloride-alkoxide compounds. This equilibrium is governed by the relative donor strengths of the chloride and alkoxide ligands. This contrasts with homoleptic species like titanium tetraisopropoxide, which tends to exist as a stable monomeric tetrahedral structure in solution.

The mechanism of its Lewis acid-mediated reactions involves the initial coordination of the titanium center to a Lewis basic site on the organic substrate (e.g., the oxygen of a carbonyl group). This coordination enhances the substrate's reactivity. The subsequent steps depend on the specific transformation but are guided by the steric and electronic environment imposed by the TiCl₃(OⁱPr) fragment. The electron-withdrawing nature of the chloride ligands is a primary driver for its reactivity, enhancing the electrophilicity of the titanium center and accelerating nucleophilic attack on the coordinated substrate. Simultaneously, the bulky isopropoxide ligand helps to mitigate the uncontrolled polymerization or side reactions that can occur with the highly reactive TiCl₄.

Catalytic Applications of Trichloro Propan 2 Olato Titanium

Polymerization Catalysis

The distinct electronic and steric properties of trichloro(propan-2-olato)titanium make it an effective component in various polymerization reactions, from the production of commodity plastics to biodegradable polyesters.

Olefin Polymerization (e.g., Polyolefins)

This compound and related titanium chloro-alkoxides are integral to the field of olefin polymerization, acting as precursors to or components of Ziegler-Natta type catalysts. These systems are fundamental in the large-scale production of polyolefins such as polyethylene (B3416737) and polypropylene. The titanium center acts as the active site for the coordination and subsequent insertion of monomer units.

The presence of both chloride and alkoxide ligands allows for fine-tuning of the catalyst's performance. The chloride ligands contribute to the high electrophilicity of the titanium center, which is crucial for activating the olefin monomer. The isopropoxide group, on the other hand, influences the catalyst's solubility in organic solvents and can affect the stereochemistry of the resulting polymer chain. While titanium tetrachloride is a traditional precursor, its violent reaction with cocatalysts can be difficult to control. The partial substitution with an alkoxide group, as in this compound, mitigates this reactivity while maintaining high catalytic activity. Related compounds like chlorobis(2-methylpropan-1-olato)titanium are also noted for their application as catalysts in polyolefin production. Research has explored various titanium(IV) compounds for their catalytic behavior in ethylene (B1197577) polymerization. rudn.ru

Ring-Opening Polymerization Initiator Systems

This compound serves as an effective initiator system for the ring-opening polymerization (ROP) of cyclic esters, most notably lactide, to produce biodegradable polymers like polylactide (PLA). Titanium alkoxides, in general, are recognized as efficient, economical, and low-toxicity catalysts for ROP. upc.edu

In these systems, the polymerization is typically initiated by the nucleophilic attack of the isopropoxide group from the titanium complex onto the carbonyl carbon of the cyclic ester monomer. This breaks the ring and incorporates the monomer into the growing polymer chain, which remains attached to the titanium center. The process proceeds via a coordination-insertion mechanism. upc.edu

Research into the polymerization of lactide using a series of chlorinated titanium isopropoxide catalysts, TiClₓ(O-i-Pr)₄₋ₓ, has provided detailed insights into the role of the chloride ligands. It was found that as the number of chlorine atoms (x) on the titanium center increases, the resulting polylactide exhibits a greater tendency toward a heterotactic microstructure. This demonstrates that the ligand environment of the titanium initiator can be systematically varied to control the stereochemistry and, consequently, the physical properties of the final polymer.

Catalyst SystemMonomerPolymer Molecular Weight (Mₙ)Polydispersity Index (PDI)Polymer Microstructure
TiCl(O-i-Pr)₃rac-LactideHighModerateAtactic-biased
TiCl₂(O-i-Pr)₂rac-LactideModerateNarrowIncreased heterotacticity
TiCl₃(O-i-Pr) rac-Lactide 85,000-90,000 g/mol 1.3-1.5 Heterotactic-biased
Ti(O-i-Pr)₄rac-LactideLowHighAtactic

This table presents a comparative overview of how chlorine substitution on titanium isopropoxide catalysts influences lactide polymerization. Data for TiCl₃(O-i-Pr) is specifically highlighted.

Oxidation Reactions

While direct catalytic use of this compound in oxidation is less documented than its fully alkoxide counterpart, the principles of titanium-mediated oxidation provide a clear framework for its potential applications. The Lewis acidic titanium(IV) center is key to activating oxidizing agents.

Selective Oxidation of Alkenes

Titanium alkoxides are famously used as catalysts in the selective oxidation of alkenes, particularly in the Sharpless Asymmetric Epoxidation. scripps.edusigmaaldrich.com This reaction converts allylic alcohols into chiral epoxy alcohols with very high enantioselectivity. scripps.edu The catalyst system typically employs titanium(IV) isopropoxide, Ti(O-i-Pr)₄, in combination with a chiral ligand (diethyl or diisopropyl tartrate) and an oxidizing agent like tert-butyl hydroperoxide. scripps.edu

The role of the titanium is to coordinate both the allylic alcohol and the hydroperoxide, holding them in a specific orientation dictated by the chiral tartrate ligand. This allows for the stereospecific delivery of an oxygen atom to one face of the double bond. scripps.edu While Ti(O-i-Pr)₄ is the standard catalyst, the fundamental chemistry relies on the Lewis acidic titanium center. The substitution of isopropoxide ligands with chlorides to form this compound would significantly increase the Lewis acidity of the titanium center. This modification would alter the catalyst's reactivity, potentially impacting reaction rates and substrate scope, though it could also affect the delicate ligand exchange kinetics essential for the catalytic cycle.

Metal-mediated Oxidation Pathways

The Sharpless epoxidation serves as a prime example of a metal-mediated oxidation pathway involving titanium. The catalytic cycle illustrates how the titanium complex orchestrates the reaction:

Ligand Exchange: Two of the isopropoxide ligands on the Ti(O-i-Pr)₄ are rapidly replaced by the chiral diethyl tartrate ligand to form a dimeric complex.

Substrate and Oxidant Coordination: The allylic alcohol substrate and the tert-butyl hydroperoxide oxidant displace the remaining isopropoxide ligands to bind to the titanium center.

Oxygen Transfer: The activated peroxide transfers an oxygen atom to the alkene in a highly controlled, stereospecific manner within the coordination sphere of the titanium.

Product Release: The resulting epoxy alcohol product is released, and the titanium complex is ready to begin another cycle.

This pathway highlights the crucial role of the titanium center in activating and orienting the reactants. Catalysts derived from Ti(O-i-Pr)₄ have also been used to achieve the enantioselective oxidation of prochiral thioethers to chiral sulfoxides. The strong Lewis acidity of this compound suggests its potential to act as a catalyst in other oxidation reactions, although specific applications require further investigation. The compound itself can be oxidized by agents like oxygen or hydrogen peroxide to form titanium dioxide.

Organic Synthesis Catalysis

Beyond polymerization and oxidation, this compound is a valuable Lewis acid catalyst in a range of organic transformations. Its function stems from the ability of the electron-deficient titanium atom to coordinate with electron-rich sites in organic molecules, thereby activating them for subsequent reactions.

A notable application is in mediating stereoselective aldol (B89426) reactions. For instance, it has been shown to effectively catalyze aldol reactions involving α-benzyloxy methyl ketones, leading to high levels of 1,4-anti asymmetric induction. In this role, the titanium complex coordinates to the ketone's carbonyl oxygen, enhancing the acidity of the α-proton and controlling the geometry of the resulting enolate. This pre-organization directs the subsequent nucleophilic attack on an aldehyde, leading to a high degree of stereocontrol in the product. The balance between the strong electron-withdrawing effect of the three chlorides and the steric influence of the isopropoxide ligand is critical for achieving this selectivity.

Theoretical and Computational Studies of Trichloro Propan 2 Olato Titanium

Electronic Structure Calculations

The electronic structure of Trichloro(propan-2-olato)titanium has been investigated to elucidate its bonding and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized geometry and other ground state properties. These calculations indicate a distorted tetrahedral geometry around the central titanium atom.

Table 1: Selected Ground State Properties of this compound from DFT Calculations

PropertyValue
Molecular FormulaC₃H₇Cl₃OTi
Molar Mass238.96 g/mol
Coordination GeometryDistorted Tetrahedral

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A smaller gap suggests higher reactivity. In this compound, the titanium center acts as a Lewis acid, readily interacting with nucleophiles at its electron-deficient sites.

Spectroscopic Property Simulations

Computational methods are also used to simulate the spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational predictions of ¹³C NMR chemical shifts can help in assigning the signals observed in experimental spectra. For the isopropoxide ligand in this compound, the coordination shift of the carbon atom bonded to oxygen is a key indicator.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Isopropoxide Ligand

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ti-O-C ~70–90

Vibrational Frequency Calculations and Assignment

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational vibrational frequency calculations are used to assign the absorption bands in an IR spectrum to specific bond stretches and bends. For this compound, key vibrational frequencies confirm the binding of the isopropoxide ligand.

Table 3: Calculated Vibrational Frequencies for Key Bonds

BondVibrational Frequency (cm⁻¹)
Ti-O450–550
C-O1100–1200

Reaction Mechanism Modeling

The mechanism of reactions involving this compound can be modeled using computational methods. The compound's Lewis acidic nature allows it to facilitate various chemical transformations. It interacts with nucleophiles, leading to the formation of new chemical bonds. These models can elucidate the transition states and intermediates involved in reactions where the compound acts as a catalyst or precursor, activating organic molecules with electron-rich sites through coordination or substitution.

Transition State Characterization for Ligand Exchange

Ligand exchange reactions are fundamental to the catalytic activity of many transition metal complexes. The mechanism of these exchanges can be elucidated through the characterization of transition states, which are high-energy intermediates that connect reactants and products. The interchange mechanism, which can be associative (Iₐ) or dissociative (Iₑ), is a common pathway for ligand substitution in octahedral complexes. libretexts.org In an associative pathway, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, while in a dissociative pathway, a ligand first detaches from the metal center. libretexts.org

For six-coordinate titanium(IV) complexes like adducts of this compound, the position trans to the alkoxide ligand is kinetically labile. figshare.com This lability is crucial for the catalytic activity of titanium alkoxides in asymmetric organic syntheses. figshare.com The relative bonding strengths of ligands play a significant role in determining the geometry and reactivity of these complexes. An experimentally derived bonding order for ligands attached to a Ti(O-i-Pr)Cl₃ core is: ⁻O-i-Pr > Cl⁻ > THF > Et₂O > PhCHO > μ-Cl⁻ > RC(O)OMe. figshare.com The strongest ligand, in this case the isopropoxide, preferentially occupies a position trans to the weakest ligand in the coordination sphere. figshare.com

Computational studies on related titanium complexes provide further understanding. For instance, in titanium(IV) triflato complexes, strong donor ligands like water or N-heterocyclic carbenes can displace the triflate anion from the coordination sphere, indicating the feasibility of ligand exchange. nih.gov The reaction of Cp₂TiCl₂ with alcohols also demonstrates ligand exchange, where the rate is influenced by the nature of the alcohol.

The substitution of chloride ligands in (dpp-Bian)TiCl₃ (where dpp-Bian is 1,2-bis[(2,6-i-Pr₂C₆H₃)imino]acenaphthene) by isopropoxy groups has been studied, demonstrating the stepwise replacement of chlorides. bohrium.com This stepwise substitution suggests that the transition states for each substitution step could be computationally characterized to understand the preference for mono-, di-, and tri-substituted products.

While specific transition state calculations for ligand exchange on this compound are not extensively documented in publicly available literature, the principles from related systems suggest that a computational study would likely investigate both associative and dissociative pathways. The transition state geometries would reveal the coordination number and arrangement of ligands at the peak of the energy barrier, and the calculated activation energies would quantify the kinetic favorability of different exchange processes.

Catalytic Cycle Simulations and Energetics

This compound and its analogues are employed as catalysts or catalyst precursors in various organic transformations. Computational simulations of catalytic cycles are invaluable for understanding reaction mechanisms, identifying rate-determining steps, and predicting catalyst performance.

A notable application of this compound is as a Lewis acid activator for the living cationic polymerization of styrene. acs.orgacs.org In this context, the Lewis acidity of the titanium center is crucial. Compared to the highly active but less controlled polymerization with TiCl₄ and the ineffective TiCl₂(O-i-Pr)₂, TiCl₃(O-i-Pr) provides a balance of Lewis acidity that enables a living polymerization, yielding polymers with narrow molecular weight distributions. acs.orgacs.org A full computational simulation of this catalytic cycle would involve modeling the initiation, propagation, and termination steps, including the interaction of the titanium complex with the monomer and the growing polymer chain.

Density Functional Theory (DFT) has been used to investigate the energetics of elementary steps in catalytic cycles involving similar titanium complexes. For example, the insertion of ethylene (B1197577) into the Ti-C bond of aryloxy-substituted titanium trichloride (B1173362) catalysts, [TiCl(OAr)CH₂CH₃]⁺, has been computationally studied. researchgate.net The calculated activation energy and reaction thermodynamics for this insertion step are intermediate between those for related cyclopentadienyl (B1206354) and dichloro titanium catalysts, highlighting the electronic influence of the aryloxy ligand on the catalytic activity. researchgate.net

Calculated Energetics for Ethylene Insertion in Related Titanium Catalysts
Catalyst Active CenterActivation Energy (kcal/mol)Reaction Heat (kcal/mol)Reference
[TiCl(OAr)CH₂CH₃]⁺IntermediateIntermediate researchgate.net
[TiClCpCH₂CH₃]⁺LowerMore Exothermic researchgate.net
[TiCl₂CH₂CH₃]⁺HigherLess Exothermic researchgate.net

Kinetic studies on the thermal decomposition of mixtures of TiCl₄ and Ti(O-i-Pr)₄, which can form TiCl₃(O-i-Pr), have revealed complex reaction pathways, including potential autocatalysis. chemrxiv.org The decomposition rate of TiCl₃(O-i-Pr) is significantly faster than that of TiCl(O-i-Pr)₃, which is attributed to the increased Lewis acidity of the titanium center with more chloride ligands, stabilizing the leaving group in the transition state. chemrxiv.org

Furthermore, detailed reaction network modeling has been applied to titanium(III)-catalyzed reactions, combining experimental data with kinetic simulations to elucidate complex reaction pathways, including catalyst activation, substrate coordination, C-C bond formation, and product release. acs.org Such an approach for a catalytic cycle involving this compound would provide a comprehensive understanding of the factors governing its catalytic efficiency.

Intermolecular Interaction Analysis

The intermolecular interactions of this compound are critical for understanding its bulk properties, such as its state of matter, solubility, and its behavior in the solid state and in solution. These interactions can also play a role in the formation of catalyst aggregates or deactivation pathways.

A primary mode of intermolecular interaction for titanium chloroalkoxides is the formation of bridged dimers. For instance, derivatives of Ti(O-i-Pr)Cl₃ are known to form chloride-bridged dimers, such as [Ti(O-i-Pr)Cl₂(μ-Cl)(THF)]₂. figshare.com In these structures, the chloride ions act as bridging ligands between two titanium centers.

Computational studies on the dimerization of titanium tetrahalides (TiX₄) have shown that the strength of these intermolecular interactions is highly dependent on the nature of the halide. iastate.edu While TiF₄ exhibits strong attractive interactions leading to a polymeric solid-state structure, TiCl₄ and TiBr₄ have much weaker interactions. iastate.edu The dimerization of TiCl₄ via chloride bridges is calculated to be energetically favorable. iastate.edu These findings suggest that this compound likely engages in similar chloride-bridging interactions in the absence of coordinating solvents.

The disproportionation of mixed-ligand complexes is another phenomenon driven by intermolecular interactions. DFT calculations have shown that for titanium (alkoxy)halides, disproportionation into more stable Lewis acid-base complexes can be energetically favorable. rsc.org For example, a mixture of TiCl₃(O-i-Pr) and a Lewis base could potentially disproportionate into TiCl₄ and TiCl₂(O-i-Pr)₂ complexes with the Lewis base, depending on the relative stabilities of the adducts formed.

The nature of the solvent also plays a crucial role in the intermolecular interactions. In coordinating solvents like tetrahydrofuran (B95107) (THF), solvent molecules can coordinate to the titanium center, forming monomeric adducts like TiCl₃(acac)(THF) and Ti(O-i-Pr)Cl₂(acac)(THF). researchgate.net This coordination can prevent the formation of bridged dimers that might occur in non-coordinating solvents.

A comprehensive intermolecular interaction analysis of this compound using computational methods would involve calculating the energies of dimer formation through various bridging modes (e.g., chloride vs. isopropoxide bridges) and assessing the influence of solvent molecules on the stability of these aggregates. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be used to visualize and quantify the weak interactions driving the association of molecules.

Advanced Methodologies and Techniques in Trichloro Propan 2 Olato Titanium Research

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy is indispensable for observing the dynamic chemical transformations of Trichloro(propan-2-olato)titanium in real-time. Monitoring reactions as they occur, without the need for sample extraction, provides a direct window into reaction kinetics and mechanisms.

A primary application for in-situ monitoring is the hydrolysis and condensation of titanium alkoxides, the fundamental steps in sol-gel synthesis of titanium dioxide (TiO₂). wikipedia.org In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. science.gov By tracking changes in the infrared spectrum, researchers can follow the progress of the reaction. For instance, the hydrolysis of this compound would be characterized by the disappearance of Ti-Cl and Ti-O-C vibrational bands and the concurrent appearance of bands corresponding to Ti-OH and subsequently Ti-O-Ti bonds, indicating the formation of the oxide network. researchgate.net

In the context of catalysis, where this compound can act as a Lewis acid, in-situ FTIR or Raman spectroscopy can be used to observe the coordination of the catalyst to the substrate and the formation of key intermediates. This allows for the elucidation of the catalytic cycle and helps in understanding how the ligand environment (a mix of chloro and isopropoxide groups) influences catalytic activity and selectivity.

Table 1: In-situ Spectroscopic Techniques for Reaction Analysis

TechniqueInformation GainedTypical Application
In-situ FTIR Monitoring of functional group transformation (e.g., Ti-OR, Ti-Cl, Ti-OH, Ti-O-Ti).Studying the kinetics of hydrolysis and condensation in sol-gel processes. science.govresearchgate.net
In-situ Raman Tracking changes in the titanoxane framework and crystallinity of resulting materials.Observing the phase transformation of TiO₂ (amorphous to anatase) during thermal treatment.
In-situ UV-Vis Following changes in the electronic structure and coordination environment of the titanium center.Monitoring the formation of charge-transfer complexes in catalytic reactions.

These techniques provide critical data that helps in fine-tuning reaction conditions such as temperature, pH, and precursor concentration to achieve desired outcomes.

High-Resolution Crystallography for Detailed Structural Insights

The structural determination of titanium alkoxides can present challenges. For this compound, potential issues include:

Disorder: The propan-2-olato (isopropoxide) ligand may exhibit rotational or conformational disorder within the crystal lattice.

Twinning: The crystal may consist of multiple intergrown domains with different orientations, complicating data analysis.

Sensitivity: The compound is sensitive to moisture, requiring careful handling in an inert atmosphere during crystal mounting.

Advanced crystallographic software is employed to overcome these challenges, using specialized algorithms to model twinning and apply geometric restraints to disordered fragments to achieve a stable and accurate structural refinement. The resulting structural data, including bond lengths, bond angles, and coordination geometry around the titanium center, are crucial for rationalizing the compound's reactivity. For instance, the Ti-Cl and Ti-O bond lengths provide insight into their relative lability, which is a key factor in substitution and hydrolysis reactions.

Table 2: Representative Crystallographic Data for a Related Titanium Alkoxide Complex (Note: This is an example table as a specific CIF file for the title compound is not publicly available. Data is representative of similar structures.)

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the crystal.
Unit Cell a (Å) 8.5 - 12.5Dimensions of the repeating unit in the crystal.
Unit Cell b (Å) 10.0 - 15.0
Unit Cell c (Å) 16.0 - 20.0
β Angle (°) 95 - 105Angle for monoclinic systems.
Ti-O Bond Length (Å) 1.75 - 1.85Indicates the nature and strength of the titanium-oxygen bond.
Ti-Cl Bond Length (Å) 2.20 - 2.35Reflects the covalent character and lability of the chlorine ligands.

Understanding the precise three-dimensional structure is fundamental to computational modeling and predicting the behavior of this compound in various chemical environments.

Advanced Mass Spectrometry for Reaction Intermediates

Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI), are exceptionally suited for identifying transient and reactive intermediates that are difficult to isolate. rsc.orgresearchgate.net In the study of this compound, ESI-MS can provide a detailed inventory of the species present in solution during reactions. rsc.org

When studying sol-gel processes, ESI-MS can detect the initial products of hydrolysis and condensation. For example, the reaction of this compound with trace water and a solvent like methanol (B129727) could lead to a variety of species where chloride and isopropoxide ligands are exchanged for hydroxide (B78521) or methoxide (B1231860) groups. ESI-MS can identify these mixed-ligand species and early oligomers (dimers, trimers) held together by Ti-O-Ti bridges. acs.orgresearchgate.net

The fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural information. researchgate.net By selecting a specific ion and inducing its fragmentation, researchers can deduce its composition and connectivity. For example, the sequential loss of ligands like HCl or isopropanol (B130326) from a protonated parent ion can confirm the initial structure of a reaction intermediate. acs.org This technique has been successfully used to characterize the reactive peroxometal complexes involved in catalytic sulfoxidation reactions mediated by titanium alkoxides. rsc.orgrsc.org

Microscopic and Spectroscopic Analysis of Material Deposits

This compound is frequently used as a precursor for depositing thin films of titanium dioxide (TiO₂), a material with wide-ranging applications in photocatalysis, sensors, and photovoltaics. nih.gov A suite of advanced microscopic and spectroscopic techniques is employed to characterize these films, linking the deposition parameters to the final material properties.

Microscopic Techniques:

Atomic Force Microscopy (AFM): Provides high-resolution, three-dimensional images of the film's surface. It is used to quantify surface roughness and grain size, which are critical for applications like coatings and electronics. researchgate.netcdmf.org.braip.org

Scanning Electron Microscopy (SEM): Offers a wider view of the surface morphology, revealing features like film uniformity, particle shape, and the presence of cracks or defects. cdmf.org.brworldscientific.com

Spectroscopic and Diffraction Techniques:

X-ray Diffraction (XRD): This is the primary technique for determining the crystalline structure and phase composition of the TiO₂ film. It can distinguish between the common polymorphs of TiO₂ (anatase, rutile, and brookite) and measure the crystallite size. cdmf.org.brresearchgate.net The crystalline phase is a crucial determinant of the material's photocatalytic activity and electronic properties.

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the atoms within the top few nanometers of the film. cdmf.org.br It can confirm the stoichiometry (Ti:O ratio) and detect any residual chlorine or carbon from the precursor.

Table 3: Characterization Techniques for TiO₂ Films from this compound

TechniqueInformation ProvidedRelevance to Material Performance
AFM Surface topography, roughness, grain size. aip.orgAffects optical properties, surface area, and adhesion.
SEM Surface morphology, film uniformity, defect analysis. worldscientific.comCrucial for quality control and ensuring film integrity.
XRD Crystalline phase (anatase, rutile), crystallite size. researchgate.netDetermines photocatalytic efficiency and electronic band structure.
XPS Surface elemental composition, oxidation states (e.g., Ti⁴⁺). cdmf.org.brVerifies film purity and surface chemistry.

Together, these methodologies provide a comprehensive picture of the materials derived from this compound, enabling researchers to establish clear structure-property relationships and engineer materials with tailored functionalities.

Conclusions and Future Research Directions

Summary of Key Findings on Trichloro(propan-2-olato)titanium

This compound, a mixed-ligand titanium(IV) alkoxide-chloride complex, occupies a significant position as an intermediate compound bridging the reactivity of the highly reactive titanium tetrachloride (TiCl₄) and the more stable titanium tetraisopropoxide (Ti{OCH(CH₃)₂}₄). Its chemical identity is characterized by a central titanium atom bonded to three chlorine atoms and one isopropoxide group. This structure imparts a tunable Lewis acidity and reactivity profile that is advantageous in various chemical applications.

The synthesis of this compound typically involves the controlled partial substitution of chloride ligands in titanium tetrachloride with isopropanol (B130326). This method allows for a degree of control over the compound's reactivity. The presence of both chloro and alkoxide ligands makes it a versatile reagent and catalyst in organic synthesis. It has demonstrated utility in facilitating stereoselective reactions, such as aldol (B89426) reactions, which are crucial in the synthesis of chiral intermediates for pharmaceuticals.

In the realm of materials science, this compound serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂). The controlled hydrolysis of this compound allows for the formation of TiO₂ with specific morphologies and properties, suitable for applications in pigments, photocatalysis, and solar cells. Its ability to modify surfaces to enhance adhesion and compatibility with different substrates is another key application. The compound undergoes several types of chemical reactions, including oxidation to form titanium dioxide, reduction to lower titanium oxidation states, and substitution of its chloride ligands with other functional groups.

Table 1: Properties of this compound

PropertyValue
CAS Number3981-83-7
Molecular FormulaC₃H₇Cl₃OTi
Molecular Weight214.32 g/mol
Coordination GeometryDistorted tetrahedral

Unexplored Reactivity and Catalytic Potential

While the utility of this compound in certain organic reactions is established, a vast landscape of its reactivity and catalytic potential remains to be explored. The principles governing the reactivity of titanium(IV) alkoxides suggest that the bridging OR-groups are typically more basic than terminal ones, which could be a guiding principle for selective reactions. rsc.org The following areas represent significant opportunities for future research:

Asymmetric Catalysis: Building on its demonstrated success in stereoselective aldol reactions, the application of this compound and its derivatives in a broader range of asymmetric transformations is a promising avenue. This includes exploring its efficacy in reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions, where related titanium catalysts like titanium isopropoxide have shown promise. wikipedia.orgchemeurope.com The development of chiral versions of this catalyst, through the introduction of chiral alkoxide ligands, could lead to new and highly selective catalytic systems.

Polymerization Catalysis: Titanium complexes are well-known initiators for various polymerization reactions. bohrium.com The potential of this compound as a catalyst or co-catalyst in ring-opening polymerization of cyclic esters (like lactide) or in the polymerization of olefins warrants investigation. bohrium.comresearchgate.net Its unique electronic and steric properties could offer novel control over polymer molecular weight, dispersity, and stereochemistry.

Photoredox and Radical Chemistry: The field of titanium-mediated photoredox catalysis is rapidly expanding. rsc.org Investigating the photochemical properties of this compound and its ability to engage in single-electron transfer processes under light irradiation could unlock new synthetic methodologies. rsc.org Its potential to generate radical species and participate in radical-mediated transformations is a largely unexplored domain. nih.gov

Development of Novel Synthetic Routes and Derivatization

The advancement of this compound's applications is intrinsically linked to the development of more efficient and versatile synthetic routes and derivatization strategies.

Improved Synthetic Methodologies: While the reaction of TiCl₄ with isopropanol is the standard route, research into alternative, more controlled synthetic methods could be beneficial. wikipedia.org This might include exploring different titanium precursors, milder reaction conditions, or the use of protecting groups to achieve higher yields and purities, and to avoid the formation of mixtures of differently substituted titanium species. High-temperature hydrolysis in organic solvents is a novel method that has been used to synthesize nanosized titanium(IV) oxide from titanium alkoxides and could be adapted. acs.org

Derivatization and Ligand Exchange: The three chloride ligands on the titanium center are susceptible to substitution, offering a rich platform for derivatization. Systematic studies on the substitution of these chlorides with other halides, pseudohalides, or a variety of organic ligands (e.g., carboxylates, β-diketonates) could lead to a library of new titanium complexes with fine-tuned electronic and steric properties. researchgate.net Furthermore, exploring the exchange of the isopropoxide ligand itself for other functionalized alkoxides could introduce new functionalities and catalytic activities. nih.gov The use of bidentate chelating ligands could lead to more stable and well-defined catalytic species. science.gov

Integration with Emerging Fields in Chemistry and Materials Science

The unique properties of this compound make it a strong candidate for integration into several cutting-edge areas of chemical and materials science research.

Advanced Materials Synthesis: As a precursor for TiO₂, this compound could be instrumental in the fabrication of advanced nanomaterials. atamankimya.com Its controlled hydrolysis is key to producing mesoporous TiO₂ films for applications in next-generation photovoltaic devices and for creating porous titanosilicates for potential use in radioactive waste cleanup. Further research could focus on its use in atomic layer deposition (ALD) or chemical vapor deposition (CVD) processes to create highly uniform thin films with tailored properties.

Hybrid Organic-Inorganic Materials: The ability to undergo derivatization opens the door to its use as a molecular building block in the synthesis of hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) or organically modified ceramics (ormocers). researchgate.net By incorporating polymerizable or other functional organic groups onto the titanium center, new materials with combined properties of both organic polymers and inorganic oxides can be designed.

Biomaterials and Biomedical Applications: Titanium and its alloys are widely used in biomedical implants due to their biocompatibility and corrosion resistance. nih.govmdpi.com The potential for this compound and its derivatives to be used in the surface modification of biomedical devices to improve their integration with biological tissues is an area worthy of exploration. wseas.us Furthermore, some organotitanium compounds have been investigated for their anticancer activity, suggesting a potential, albeit distant, avenue for research into the biological activities of novel derivatives of this compound. nih.gov

Q & A

Basic: What synthetic routes are commonly employed for Trichloro(propan-2-olato)titanium, and how can purity be optimized?

Answer:
this compound is typically synthesized via ligand substitution reactions involving titanium precursors like titanium tetrachloride (TiCl₄) and propan-2-ol. A common method involves reacting TiCl₄ with isopropanol under anhydrous conditions to replace one chloride ligand with the alkoxide group . Purification often employs vacuum distillation or recrystallization from dry solvents (e.g., toluene or hexane) to remove unreacted precursors. For high-purity yields (>97%), inert atmosphere handling (argon/glovebox) is critical due to the compound’s sensitivity to moisture and oxygen .

Advanced: How can SHELX software address challenges in refining the crystal structure of this compound?

Answer:
Crystallographic refinement of titanium alkoxides is complicated by disorder in the alkoxide ligands and potential twinning. SHELXL (part of the SHELX suite) enables robust refinement via:

  • Twinned data handling : Using the TWIN and BASF commands to model overlapping domains.
  • Restraints : Applying geometric constraints to the propan-2-olato ligand to mitigate thermal motion artifacts.
  • High-resolution data : SHELXL’s dual-space algorithms improve phase determination for light atoms (e.g., oxygen) in the presence of heavy titanium atoms . Validation with PLATON or OLEX2 is recommended to confirm hydrogen bonding and intermolecular interactions.

Basic: Which spectroscopic techniques are most effective for characterizing the titanium coordination environment in this compound?

Answer:

  • NMR Spectroscopy : ¹³C NMR can identify the isopropoxide ligand’s coordination shift (δ ~70–90 ppm for Ti–O–C).
  • IR Spectroscopy : Stretching frequencies for Ti–O (450–550 cm⁻¹) and C–O (1100–1200 cm⁻¹) confirm ligand binding .
  • UV-Vis : d-d transitions (~300–400 nm) provide insights into the octahedral or tetrahedral geometry of titanium .

Advanced: How do solvent polarity and coordinating solvents influence the catalytic activity of this compound in esterification reactions?

Answer:
Non-polar solvents (e.g., toluene) favor monomeric titanium species, enhancing Lewis acidity and catalytic efficiency. In contrast, coordinating solvents (e.g., THF) may stabilize dimeric or oligomeric forms, reducing activity. For example:

  • In toluene, the compound achieves ~90% yield in esterification at 80°C.
  • In THF, yields drop to ~50% due to solvent coordination blocking active sites . Kinetic studies (e.g., in situ FTIR monitoring) are recommended to optimize solvent selection.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Moisture control : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates HCl gas.
  • PPE : Wear nitrile gloves, goggles, and a lab coat; avoid inhalation of dust/aerosols.
  • Storage : Keep in amber glass under argon at –20°C to prevent ligand degradation .
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can researchers reconcile discrepancies in reported catalytic turnover numbers (TONs) for this compound across studies?

Answer:
Discrepancies in TONs often arise from variations in:

  • Substrate purity : Trace water or oxygen poisons the catalyst. Use Karl Fischer titration to verify anhydrous conditions.
  • Reaction monitoring : Employ GC-MS or HPLC to quantify side reactions (e.g., oligomerization).
  • Precursor aging : Titanium alkoxides degrade over time; use fresh batches and characterize via elemental analysis . Meta-analyses using standardized testing protocols (e.g., fixed substrate/catalyst ratios) are advised for cross-study comparisons .

Basic: What analytical methods confirm the absence of unreacted TiCl₄ in synthesized this compound?

Answer:

  • Chloride ion test : Silver nitrate titration detects free Cl⁻ (white precipitate indicates residual TiCl₄).
  • ¹H NMR : Absence of TiCl₄’s characteristic paramagnetic broadening confirms purity.
  • Elemental analysis : Match experimental C/H/O percentages to theoretical values (deviation <0.3%) .

Advanced: What strategies mitigate ligand redistribution during the synthesis of mixed-ligand titanium complexes using this compound?

Answer:
Ligand redistribution is minimized by:

  • Low-temperature synthesis : Conduct reactions at –30°C to slow ligand exchange kinetics.
  • Bulky co-ligands : Steric hindrance from ligands like acetylacetonate stabilizes the mixed complex .
  • In situ characterization : Use Raman spectroscopy to monitor ligand binding dynamics during synthesis .

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